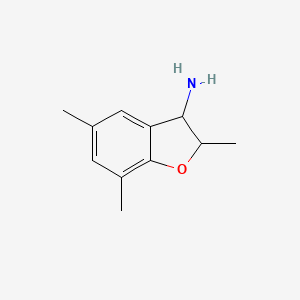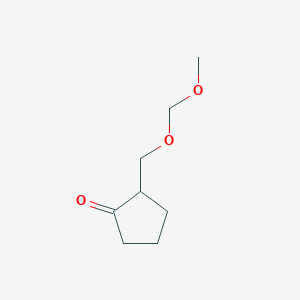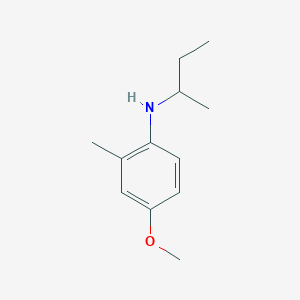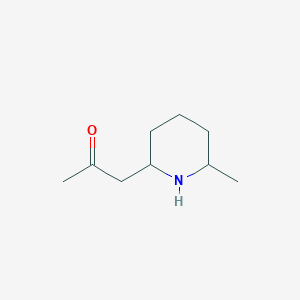![molecular formula C22H26N4O3 B13071501 N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4S)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B13071501.png)
N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4S)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4S)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide is a complex organic compound belonging to the imidazo[1,2-a]pyridine class. This class of compounds is known for its diverse pharmacological and biological activities, including anti-inflammatory, antiviral, antifungal, anticancer, anxiolytic, anti-ulcer, and antiprotozoal properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4S)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with aldehydes or alkenes . The reaction conditions often involve the use of environmentally benign solvents and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing the reaction conditions to achieve high efficiency and scalability. Techniques such as microwave-assisted synthesis and metal-free protocols are employed to reduce the environmental impact and improve the overall yield .
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4S)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by catalysts such as dibenziodolium triflate.
Common Reagents and Conditions
The common reagents used in these reactions include aldehydes, ketones, and various amines. The reaction conditions often involve moderate temperatures and the use of solvents like ethanol or water to ensure high efficiency .
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which exhibit a wide range of biological activities .
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4S)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide has numerous scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4S)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in various biological processes . The compound’s unique structure allows it to bind to these targets with high affinity, leading to its diverse pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Olprinone: A cardiotonic agent with a similar imidazo[1,2-a]pyridine structure.
Zolimidine: An anticancer agent with a related chemical framework.
Alpidem: A sedative and anxiolytic compound with a similar core structure.
Uniqueness
N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4S)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide stands out due to its unique combination of functional groups, which confer a broad spectrum of biological activities.
Eigenschaften
Molekularformel |
C22H26N4O3 |
|---|---|
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4S)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide |
InChI |
InChI=1S/C22H26N4O3/c1-14-5-4-6-19-20(14)17(7-10-29-19)24-18-11-16(22(28)25(3)8-9-27)13-26-12-15(2)23-21(18)26/h4-6,11-13,17,24,27H,7-10H2,1-3H3/t17-/m0/s1 |
InChI-Schlüssel |
YBHKBMJREUZHOV-KRWDZBQOSA-N |
Isomerische SMILES |
CC1=C2[C@H](CCOC2=CC=C1)NC3=CC(=CN4C3=NC(=C4)C)C(=O)N(C)CCO |
Kanonische SMILES |
CC1=C2C(CCOC2=CC=C1)NC3=CC(=CN4C3=NC(=C4)C)C(=O)N(C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(dimethyl-1,3-thiazol-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13071420.png)

![5-[(Cyanomethanesulfonyl)methyl]furan-2-carboxylic acid](/img/structure/B13071427.png)
![4-[(3-Methylbutan-2-yl)oxy]pyrimidin-5-amine](/img/structure/B13071433.png)







![[1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonyl chloride](/img/structure/B13071477.png)


